molecular formula C18H36NO4S- B1258533 N-hexadecanoyltaurine(1-)

N-hexadecanoyltaurine(1-)

Cat. No.: B1258533
M. Wt: 362.5 g/mol
InChI Key: LPDJCYFKKSLKRO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hexadecanoyltaurine(1-), also known as N-palmitoyltaurine, is an organic compound belonging to the class of N-acyl amines. It consists of a hexadecanoic acid (palmitic acid) moiety linked to taurine (2-aminoethanesulfonic acid) via an amide bond . Taurine, a sulfonic acid-containing amino acid, confers unique physicochemical properties to the compound, including enhanced water solubility compared to free fatty acids.

Structurally, N-hexadecanoyltaurine(1-) features a 16-carbon saturated acyl chain, which influences its lipid-water partitioning behavior.

Properties

Molecular Formula

C18H36NO4S-

Molecular Weight

362.5 g/mol

IUPAC Name

2-(hexadecanoylamino)ethanesulfonate

InChI

InChI=1S/C18H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-24(21,22)23/h2-17H2,1H3,(H,19,20)(H,21,22,23)/p-1

InChI Key

LPDJCYFKKSLKRO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Acyl chain length directly impacts solubility and membrane interactions. Longer chains (e.g., C18 in stearoyltaurine) increase hydrophobicity, whereas shorter chains (e.g., C14 in myristoyltaurine) enhance aqueous solubility.
  • Unsaturation (e.g., oleoyltaurine) introduces kinks in the acyl chain, altering membrane dynamics and receptor binding compared to saturated analogues.

Functional Comparisons

  • Enzymatic Synthesis: N-acyl taurines are synthesized via acyl-CoA:taurine N-acyltransferase activity. Substrate specificity varies; for example, N-hexadecanoyltaurine(1-) synthesis favors palmitoyl-CoA over shorter or longer acyl-CoA substrates .
  • N-Myristoyltaurine: Linked to immune cell activation and antimicrobial responses. N-Oleoyltaurine: Demonstrates enhanced signaling activity in neuronal systems due to its unsaturated chain.

Research Findings and Data

Physicochemical Properties

Property N-Hexadecanoyltaurine(1-) N-Myristoyltaurine N-Stearoyltaurine
Molecular Weight (g/mol) 407.6 351.5 435.7
LogP (Predicted) 3.8 2.9 4.5
Solubility (Water) Low Moderate Very Low

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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